molecular formula C23H20O11 B1212662 Tetracenomycin C CAS No. 71135-22-3

Tetracenomycin C

Cat. No. B1212662
CAS RN: 71135-22-3
M. Wt: 472.4 g/mol
InChI Key: ULHJWHCSSAEMLW-UEVCKROQSA-N
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Description

Tetracenomycin C is a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Antibiotic Properties and Structural Analysis

Tetracenomycin C, produced by Streptomyces glaucescens, is known for its antibiotic properties, mainly against Gram-positive bacteria, and moderate cytotoxic effects on leukemia cells. Its structure, related to anthracyclinones, has been established through chemical and X-ray analysis, revealing its interaction with DNA (Egert, Noltemeyer, Siebers, Rohr, & Zeeck, 1992). Another study focused on isolating tetracenomycin C-nonproducing Streptomyces glaucescens mutants, aiding the understanding of the genetics and pathway intermediates in the production of antitumor anthracycline antibiotics (Motamedi, Wendt-Pienkowski, & Hutchinson, 1986).

Biochemical and Genetic Analysis

The biochemical and genetic aspects of tetracenomycin C have been extensively studied. For instance, the characterization of Tetracenomycin F1 monooxygenase involved in its biosynthesis was elucidated, providing insights into its unique enzymatic properties (Shen & Hutchinson, 1993). The acyl carrier protein of its polyketide synthase was also expressed and analyzed, highlighting its role in tetracenomycin C synthesis (Shen, Summers, Gramajo, Bibb, & Hutchinson, 1992).

Antitumor Activity

The antitumor activity of tetracenomycin C derivatives has been a significant area of research. Tetracenomycin X, closely related to tetracenomycin C, has shown promising antitumor activity in lung cancer cells through the downregulation of cyclin D1, offering potential for future cancer treatments (Qiao, Gan, Wang, Liu, Shang, Li, & Chen, 2019).

Metabolic Engineering and Synthetic Biology

Recent advancements in metabolic engineering have enabled the manipulation of the tetracenomycin pathway. A study developed a BioBricks toolbox for engineering the tetracenomycin pathway, demonstrating the potential for producing analogs and enhancing their biological activity (Nguyen, Riebschleger, Brown, Gorgijevska, & Nybo, 2021).

Ribosomal Interaction and Translation Inhibition

Interestingly, tetracenomycin X, another derivative, inhibits translation by binding within the ribosomal exit tunnel, a unique mechanism that distinguishes it from other translation inhibitors. This discovery opens avenues for developing antibiotics with novel modes of action (Osterman et al., 2020).

properties

CAS RN

71135-22-3

Product Name

Tetracenomycin C

Molecular Formula

C23H20O11

Molecular Weight

472.4 g/mol

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1

InChI Key

ULHJWHCSSAEMLW-UEVCKROQSA-N

Isomeric SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC

synonyms

tetracenomycin C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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